molecular formula C14H14N2O2 B2882880 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime CAS No. 338960-66-0

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime

Cat. No. B2882880
CAS RN: 338960-66-0
M. Wt: 242.278
InChI Key: LFHJLRQQGPOEDH-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.278 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Antioxidant Activity and Molecular Interaction

Antioxidant Mechanisms and Intramolecular Bonding

Research on various bisphenols, including those with methoxy and phenol functionalities, suggests that antioxidant activity can significantly benefit from intramolecular hydrogen bonding and reduced steric crowding around the hydroxyl group. This mechanism stabilizes the phenoxyl radical, enhancing the molecule's effectiveness as an antioxidant (Amorati et al., 2003).

Substrate Specificity and Enzymatic Interaction

Enzymatic Substrate Range

The metabolic pathways involving substrates like nicotinamide and its analogs have been extensively studied, showing a wide range of substrate acceptance by enzymes such as nicotinamide N-methyltransferase. This enzyme's ability to accommodate various substrates, including poor analogs like quinoline, highlights its potential role in detoxifying numerous alkaloids in vivo (Alston & Abeles, 1988).

Fluorescent Probes and Cellular Imaging

Development of Fluorescent Probes

Novel probes have been developed for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals, which are crucial for studying biological and chemical processes. The creation of these probes, based on specific molecular structures, provides tools for visualizing cellular functions and oxidative stress responses (Setsukinai et al., 2003).

Metabolism and Biochemical Processes

Azo Dye Reduction by NADH

The reduction of azo dyes by NADH, a process dependent on pH and specific molecular substitutions, provides insights into the enzymatic and non-enzymatic pathways that could influence the metabolism and toxicity of various compounds, including potential interactions with molecules similar to "6-(4-methylphenoxy)nicotinaldehyde O-methyloxime" (Nam & Renganathan, 2000).

properties

IUPAC Name

(E)-N-methoxy-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-3-6-13(7-4-11)18-14-8-5-12(9-15-14)10-16-17-2/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJLRQQGPOEDH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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